1-Chloro-2-(difluoromethoxy)-3-fluorobenzene
Overview
Description
1-Chloro-2-(difluoromethoxy)-3-fluorobenzene is an organic compound with the molecular formula C7H4ClF3O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and difluoromethoxy groups
Preparation Methods
The synthesis of 1-Chloro-2-(difluoromethoxy)-3-fluorobenzene typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 1-chloro-3-fluorobenzene with difluoromethyl ether in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the substitution of the hydrogen atom with the difluoromethoxy group .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to increase yield and efficiency while minimizing by-products and waste.
Chemical Reactions Analysis
1-Chloro-2-(difluoromethoxy)-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: It can be oxidized to form corresponding phenols or quinones under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form benzene derivatives with fewer substituents using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1-Chloro-2-(difluoromethoxy)-3-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-Chloro-2-(difluoromethoxy)-3-fluorobenzene involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, altering their fluidity and affecting signal transduction pathways .
Comparison with Similar Compounds
1-Chloro-2-(difluoromethoxy)-3-fluorobenzene can be compared with similar compounds such as:
1-Chloro-2-(difluoromethoxy)ethane: This compound has a similar structure but lacks the aromatic ring, resulting in different chemical properties and reactivity.
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: This compound has additional fluorine atoms, which can significantly alter its physical and chemical properties.
1-Chloro-2,2-difluoroethane: This compound is another fluorinated derivative with distinct reactivity and applications.
Properties
IUPAC Name |
1-chloro-2-(difluoromethoxy)-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHVSFGPYWTLQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1136961-91-5 | |
Record name | 1-Chloro-2-(difluoromethoxy)-3-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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